3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a methanesulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-methoxyphenyl methanesulfonate with pyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Methanesulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Methanesulfonyl derivatives: Compounds such as methanesulfonyl chloride and methanesulfonyl fluoride.
Uniqueness: 3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methanesulfonyl and methoxyphenyl groups allows for diverse interactions and applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-5-3-4-10(8-11)14-13(16)15-7-6-12(9-15)20(2,17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQKLAYEIQGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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